2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
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Overview
Description
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H15F3N4OS and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.09186677 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Hydrazinecarbothioamide derivatives have been synthesized through various chemical reactions, showcasing their potential for forming a variety of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. For example, compounds have been synthesized by condensation reactions involving carbothioamides, leading to the formation of derivatives like triazoles, thiadiazoles, and oxadiazoles, which are critical for further chemical modifications and applications in synthesis and drug development (Darehkordi & Ghazi, 2013).
Biological Activities
Research has shown that derivatives of hydrazinecarbothioamides exhibit significant biological activities, including antibacterial, antifungal, and cytotoxic effects. For instance, certain compounds have demonstrated promising cytotoxicity against cancer cell lines, highlighting their potential as leads for anticancer drugs (Muralisankar et al., 2016). Additionally, these compounds have shown antifungal and antioxidant activities, suggesting their applicability in developing new antimicrobial and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).
Metal Complexes and Coordination Chemistry
Hydrazinecarbothioamide derivatives have also been explored for their ability to form metal complexes, which are of interest in coordination chemistry and potential applications in catalysis, materials science, and as antitumor agents. The formation of metal complexes with copper, nickel, and other metals has been studied, revealing the structural and electronic properties of these complexes and their biological activities, such as inhibiting the growth of cancer cells (Pakhontsu et al., 2014).
Properties
IUPAC Name |
1-[(4-pyrrol-1-ylbenzoyl)amino]-3-[2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c20-19(21,22)15-5-1-2-6-16(15)23-18(28)25-24-17(27)13-7-9-14(10-8-13)26-11-3-4-12-26/h1-12H,(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGPDDNEMFBNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.